molecular formula C26H24N2O7S B11981201 methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11981201
M. Wt: 508.5 g/mol
InChI Key: KGZHCPNMIXBPFU-FYJGNVAPSA-N
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Description

Methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with multiple functional groups. Key structural attributes include:

  • A 5-(3,4-dimethoxyphenyl) group enhancing lipophilicity and electron-donating effects.
  • A 7-methyl substituent and a methyl ester at position 6, influencing steric and electronic properties. Its synthesis typically involves condensation reactions of functionalized aldehydes with thiouracil derivatives under acidic conditions, followed by cyclization .

Properties

Molecular Formula

C26H24N2O7S

Molecular Weight

508.5 g/mol

IUPAC Name

methyl (2E)-2-[(2-acetyloxyphenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O7S/c1-14-22(25(31)34-5)23(17-10-11-19(32-3)20(12-17)33-4)28-24(30)21(36-26(28)27-14)13-16-8-6-7-9-18(16)35-15(2)29/h6-13,23H,1-5H3/b21-13+

InChI Key

KGZHCPNMIXBPFU-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3OC(=O)C)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC(=O)C)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazolo[3,2-a]pyrimidine core.
  • An acetyloxy group.
  • A methoxy-substituted phenyl moiety.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor effects. For instance, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways like the MAPK pathway .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans and Aspergillus niger.

The antimicrobial mechanism is thought to involve disruption of bacterial cell walls and interference with fungal cell membrane integrity .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions like arthritis and other inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX) has been noted as a key mechanism contributing to its anti-inflammatory effects .

The biological activities of thiazolo[3,2-a]pyrimidines are largely attributed to their ability to interact with various biological targets:

  • Nucleophilic Attack : The sulfur atom in the thiazole ring can engage in nucleophilic attacks on electrophilic centers in target proteins.
  • Enzyme Inhibition : The compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer cell survival.
  • Receptor Modulation : Some derivatives act as positive allosteric modulators for NMDA receptors .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of similar thiazolo[3,2-a]pyrimidine derivatives on MCF-7 cells and found IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Screening : In vitro studies using agar well diffusion methods demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively at low concentrations .

Data Summary

Biological ActivityTarget OrganismsMechanism
AntitumorMCF-7, HepG2Induction of apoptosis
AntimicrobialS. aureus, E. coli, C. albicansCell wall disruption
Anti-inflammatoryVariousCOX inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound , as effective anticancer agents.

  • Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as topoisomerase II inhibition and interaction with specific cellular pathways. For instance, a study demonstrated that thiazolo[3,2-a]pyrimidines exhibited potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines, with IC50 values ranging from 9.8 to 35.9 µM .
  • Comparative Efficacy : In comparative studies against established chemotherapeutics like doxorubicin, thiazolo[3,2-a]pyrimidines have shown superior activity in certain cases, indicating their potential as alternative or adjunctive therapies in cancer treatment .

Anticonvulsant Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been explored for their anticonvulsant properties.

  • Effectiveness : Compounds derived from this class have demonstrated significant anticonvulsant activity in various models. For example, certain derivatives exhibited median effective doses significantly lower than standard medications such as ethosuximide, suggesting a promising therapeutic profile for seizure disorders .
  • Structure-Activity Relationship : The presence of specific functional groups (e.g., methoxy or halogen substitutions) has been correlated with enhanced anticonvulsant activity. This relationship underscores the importance of chemical modifications in optimizing therapeutic effects .

Antibacterial and Antifungal Activities

The compound has also shown promise as an antibacterial and antifungal agent.

  • Broad Spectrum Activity : Thiazolo[3,2-a]pyrimidines have been evaluated against various bacterial strains and fungi. Studies indicate that these compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria and exhibit antifungal activity against common pathogens .
  • Potential Applications : Given the rising concern over antibiotic resistance, the development of novel antibacterial agents from thiazolo[3,2-a]pyrimidine derivatives could provide valuable alternatives in clinical settings.

Summary Table of Biological Activities

Activity TypeMechanism/ActionExample Cell Lines/PathogensReference
AnticancerTopoisomerase II inhibitionHT-29, HepG2
AnticonvulsantModulation of neuronal excitabilityPTZ-induced seizures
AntibacterialDisruption of bacterial cell wall synthesisVarious Gram-positive/negative
AntifungalInhibition of fungal growthCommon fungal pathogens

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of thiazolo[3,2-a]pyrimidines, differing primarily in substituent patterns. Key analogs include:

Compound Substituents (Positions) Key Functional Groups Reference
Target Compound 2-(2-Acetoxybenzylidene), 5-(3,4-dimethoxyphenyl), 7-methyl, 6-methyl ester Acetoxy, dimethoxy, methyl ester
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Bromophenyl), 7-methyl, 6-ethyl ester Bromophenyl, ethyl ester
Ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4-Dimethoxybenzylidene), 5-phenyl, 6-ethyl ester Dimethoxy, phenyl, ethyl ester
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 2-(4-Cyanobenzylidene), 6-cyano Cyano, furyl

Key Observations :

  • The 2-acetoxybenzylidene moiety introduces hydrogen-bonding capacity, unlike non-polar groups (e.g., 4-bromophenyl in ).
  • Ester vs. Cyano: The methyl ester at position 6 (target) may improve metabolic stability compared to ethyl esters (e.g., ) or cyano groups (e.g., 11b in ), which are more reactive.
Physicochemical Properties
  • Crystallography : The target compound’s crystal structure (similar to ) shows a planar thiazolopyrimidine core with dihedral angles of 89.86° (phenyl ring) and 7.97° (acetoxybenzylidene) . This contrasts with π-halogen interactions in bromophenyl analogs .
  • Hydrogen Bonding: The acetoxy group enables C–H···O interactions (absent in non-oxygenated analogs), influencing supramolecular packing .

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